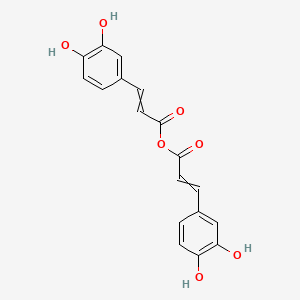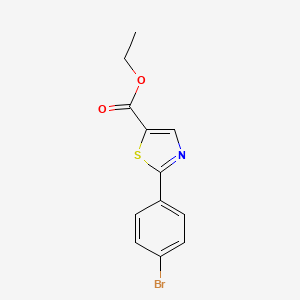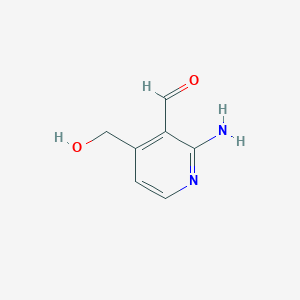
2-Amino-4-(hydroxymethyl)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(hydroxymethyl)nicotinaldehyde is a heterocyclic compound that contains both an amino group and an aldehyde group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(hydroxymethyl)nicotinaldehyde can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method involves the Suzuki–Miyaura coupling, which is a transition metal-catalyzed carbon–carbon bond-forming reaction that uses organoboron reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used may vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(hydroxymethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines and alcohols) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.
Applications De Recherche Scientifique
2-Amino-4-(hydroxymethyl)nicotinaldehyde has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Amino-4-(hydroxymethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The amino and aldehyde groups allow it to form Schiff bases with amines, which can then participate in various biochemical reactions . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-Amino-4-(hydroxymethyl)nicotinaldehyde can be compared with other similar compounds, such as:
2-Amino-3-pyridinecarboxaldehyde: Similar structure but with different substitution patterns on the pyridine ring.
2-Amino-3-formylpyridine: Another related compound with similar functional groups but different reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H8N2O2 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
2-amino-4-(hydroxymethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O2/c8-7-6(4-11)5(3-10)1-2-9-7/h1-2,4,10H,3H2,(H2,8,9) |
Clé InChI |
MLWJJPADQKMQIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1CO)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate](/img/structure/B12441526.png)
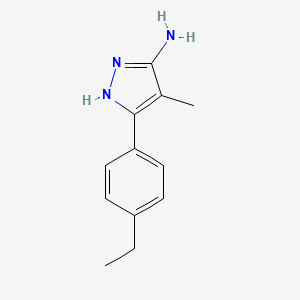
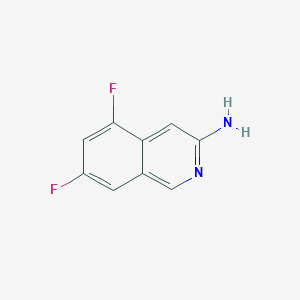


![5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B12441555.png)
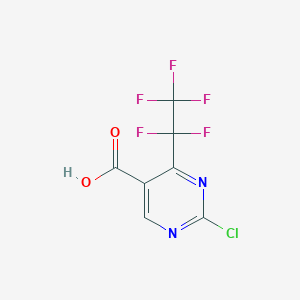

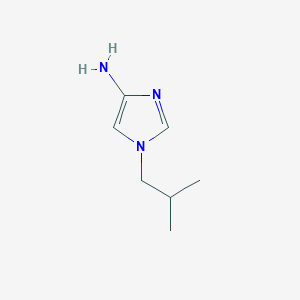
![N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12441585.png)
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime](/img/structure/B12441590.png)

